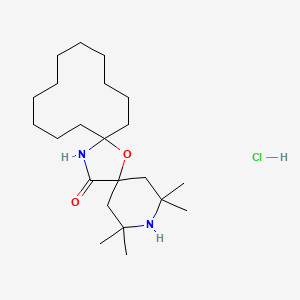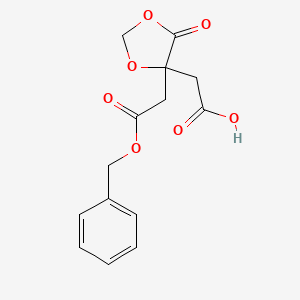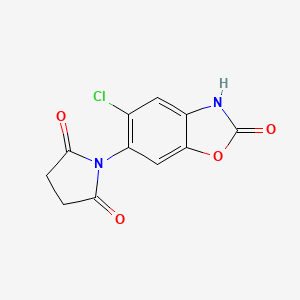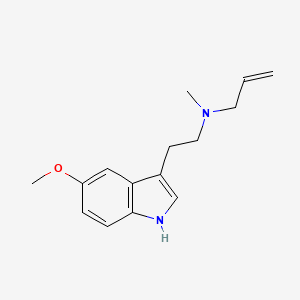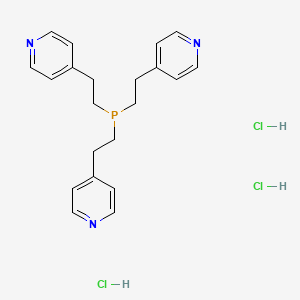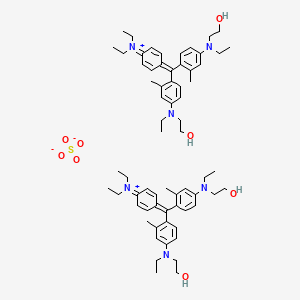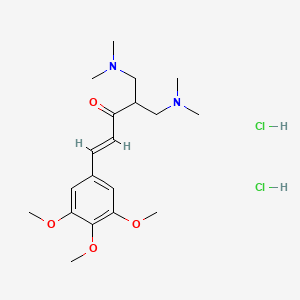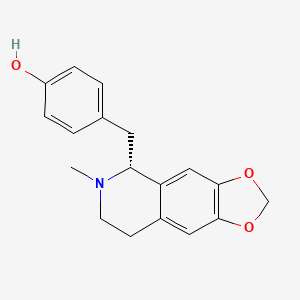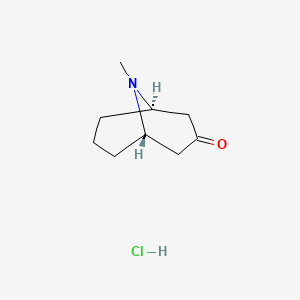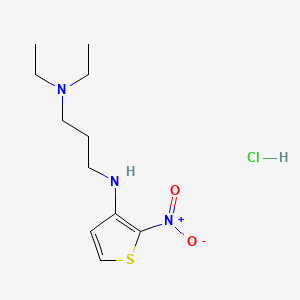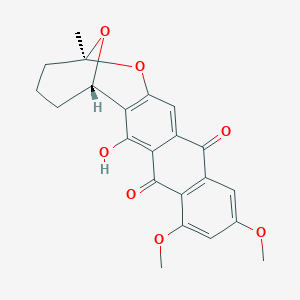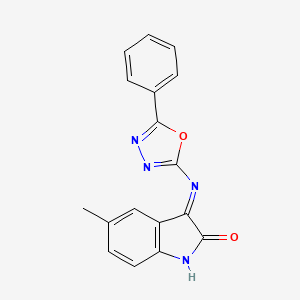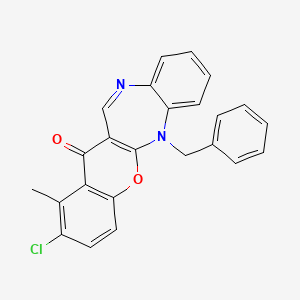![molecular formula C28H54O9 B12758546 [2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate](/img/structure/B12758546.png)
[2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate is a complex organic compound with a unique structure that includes multiple hydroxyl groups and ester linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which includes the formation of ester bonds and the introduction of hydroxyl groups. Common reagents used in these reactions include alcohols, carboxylic acids, and catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
[2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester linkages can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the ester linkages can produce primary or secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, [2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving ester hydrolysis and oxidation-reduction reactions.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications due to their ability to interact with biological molecules and modulate biochemical pathways.
Industry
In industrial applications, this compound can be used as an additive in formulations requiring specific chemical properties, such as lubricants or surfactants.
Mechanism of Action
The mechanism of action of [2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate involves its interaction with molecular targets through its hydroxyl and ester groups. These interactions can lead to the modulation of enzymatic activities and biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Glycerol Esters: Compounds like glycerol monostearate share similar structural features with multiple hydroxyl groups and ester linkages.
Polyols: Compounds such as sorbitol and xylitol have multiple hydroxyl groups but lack the ester linkages present in [2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate.
Uniqueness
The uniqueness of this compound lies in its combination of hydroxyl and ester groups, which provide a versatile platform for various chemical reactions and applications. This structural complexity allows for a wide range of interactions and functionalities that are not present in simpler compounds.
Properties
Molecular Formula |
C28H54O9 |
|---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
[2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate |
InChI |
InChI=1S/C28H54O9/c1-3-5-7-9-10-12-14-16-26(34)37-24-28(20-32,22-35-21-27(17-29,18-30)19-31)23-36-25(33)15-13-11-8-6-4-2/h29-32H,3-24H2,1-2H3 |
InChI Key |
LSYWHBAFFAALPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(CO)(COCC(CO)(CO)CO)COC(=O)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


